Guanidinoethyldisulfide bicarbonate

Description

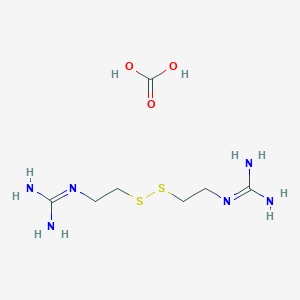

Guanidinoethyldisulfide bicarbonate is a synthetic disulfide compound characterized by a guanidinoethyl functional group (-NH-C(NH₂)-NH-CH₂-CH₂-) linked to a disulfide (-S-S-) bridge, with a bicarbonate (HCO₃⁻) counterion. The guanidine moiety imparts strong basicity and hydrogen-bonding capabilities, while the disulfide bond confers redox sensitivity, enabling applications in biochemistry, drug delivery, and materials science . Its bicarbonate counterion enhances aqueous solubility and may contribute to pH buffering in physiological environments.

The compound’s synthesis likely follows established disulfide formation strategies, such as oxidative coupling of thiol precursors or thiol-disulfide exchange reactions, as reported in analogous glycosyl disulfide syntheses . Its structural uniqueness lies in the combination of a redox-active disulfide, a charged guanidine group, and bicarbonate, distinguishing it from other disulfide derivatives.

Properties

Molecular Formula |

C7H18N6O3S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C6H16N6S2.CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,2,3,4) |

InChI Key |

UKDVJWQMSMIHHA-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidinoethyldisulfide bicarbonate typically involves the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with other reagents under controlled conditions . The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Guanidinoethyldisulfide bicarbonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction may produce thiol-containing compounds.

Scientific Research Applications

Guanidinoethyldisulfide bicarbonate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Industry: It may be used in the production of other chemical compounds and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of guanidinoethyldisulfide bicarbonate involves its inhibition of nitric oxide synthase (NOS2). By inhibiting NOS2, the compound reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes. This inhibition can help manage conditions associated with excessive nitric oxide production, such as inflammation and certain infectious diseases .

Comparison with Similar Compounds

Glycosyl Disulfides

Glycosyl disulfides, such as those synthesized by Knapp and Darout (2002, 2006), feature sugar moieties attached to disulfide bonds .

- Solubility: Glycosyl disulfides exhibit moderate water solubility due to hydrophilic sugar groups, whereas this compound’s guanidine and bicarbonate enhance solubility in aqueous and physiological buffers.

- Stability: Glycosyl disulfides are stable under mild oxidative conditions but cleave reductively (e.g., with dithiothreitol). This compound may show similar redox sensitivity, but its guanidine group could stabilize transition states during cleavage .

- Applications: Glycosyl disulfides are used in carbohydrate chemistry and vaccine development, while this compound’s charged structure suits biomedical applications like redox-responsive drug carriers .

Alkyl Disulfides

Simple alkyl disulfides (e.g., dimethyl disulfide) lack functional groups like guanidine or bicarbonate .

- Reactivity: Alkyl disulfides are prone to reductive cleavage and thiol-disulfide exchange. This compound’s guanidine may slow reduction kinetics via steric or electronic effects.

- Applications: Alkyl disulfides are used industrially (e.g., rubber vulcanization), whereas this compound’s biocompatibility expands its utility in pharmaceutical formulations .

Bicarbonate-Containing Compounds

While sodium bicarbonate (NaHCO₃) is a therapeutic agent for acidosis, this compound’s bicarbonate serves as a counterion rather than a standalone buffer. Unlike sodium bicarbonate, which directly neutralizes acids, this compound’s bicarbonate may stabilize its solubility and ionic interactions in biological systems .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Glycosyl Disulfides | Alkyl Disulfides |

|---|---|---|---|

| Molecular Weight | ~250–300 g/mol (estimated) | 300–500 g/mol | 100–150 g/mol |

| Solubility | High (aqueous, polar solvents) | Moderate (polar solvents) | Low (nonpolar solvents) |

| Redox Sensitivity | Moderate (disulfide cleavage) | High | High |

| Key Functional Groups | Guanidine, bicarbonate | Glycosyl, disulfide | Alkyl, disulfide |

| Applications | Drug delivery, biochemical assays | Glycosylation reactions | Industrial crosslinking |

Table 2: Research Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.